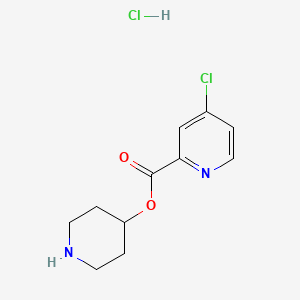

4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride

Description

Properties

IUPAC Name |

piperidin-4-yl 4-chloropyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2.ClH/c12-8-1-6-14-10(7-8)11(15)16-9-2-4-13-5-3-9;/h1,6-7,9,13H,2-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHTNVUFKWJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(=O)C2=NC=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219949-51-5 | |

| Record name | 2-Pyridinecarboxylic acid, 4-chloro-, 4-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and piperidine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Substitution: Various substituted pyridine derivatives.

Hydrolysis: 4-chloro-2-pyridinecarboxylic acid and piperidine.

Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Development

4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting multiple therapeutic areas, including:

- Anticancer Agents : The compound's derivatives have been evaluated for their potential as anticancer agents, particularly in targeting specific cancer cell lines.

- Antimicrobial Agents : Research indicates that certain derivatives exhibit antimicrobial properties, making them candidates for new antibiotics.

1.2. Mechanism of Action

Research has shown that compounds derived from this compound can interact with biological targets such as enzymes and receptors, influencing pathways relevant to disease mechanisms.

Agricultural Applications

2.1. Pesticide Development

The compound is utilized in the synthesis of agrochemicals, particularly pesticides. Its derivatives have been formulated to enhance efficacy against pests while minimizing environmental impact.

2.2. Herbicide Formulations

Studies have demonstrated that modifications of this compound can lead to new herbicides that effectively control weed populations without harming crops.

Case Studies

4.1. Case Study on Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against specific cancer cell lines, showcasing its potential in oncology .

4.2. Field Trials for Herbicides

Field trials involving formulations based on this compound showed promising results in controlling resistant weed species, indicating its practical application in modern agriculture .

Summary Table of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceuticals | Anticancer Drugs | Various derivatives |

| Antimicrobial Agents | Modified compounds | |

| Agriculture | Pesticides | New formulations |

| Herbicides | Effective against resistant weeds |

Mechanism of Action

The mechanism of action of 4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride with structurally related compounds:

Key Observations :

- Positional Isomerism : The 3-piperidinyl analog shares the same molecular formula and weight as the target compound but differs in the substitution position on the piperidine ring, which may influence receptor binding or metabolic stability .

- Ester Variations : Replacing the ethyl-piperidinyl group with a methyl ester (as in Methyl 4-chloro-2-pyridinecarboxylate HCl) reduces molecular weight by ~97 g/mol and eliminates the piperidine moiety, likely diminishing CNS permeability .

- Nicotinate vs.

Stability and Toxicity

- Stability: Data for the target compound are sparse. Analogous compounds like 4-(Diphenylmethoxy)piperidine HCl show unknown decomposition profiles, suggesting similar uncertainties for the title compound .

Biological Activity

4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride, also known by its CAS number 5698-39-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a derivative of pyridine and piperidine, two classes of compounds known for their diverse biological activities. The presence of the piperidine ring contributes to its pharmacological properties, while the chloro and carboxylate groups play roles in its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4-piperidinyl 4-chloro-2-pyridinecarboxylate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyridine rings can effectively inhibit bacterial growth against various strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Piperidinyl 4-chloro-2-pyridinecarboxylate | K. pneumoniae | 25 µg/mL |

| Similar Pyridine Derivative | P. aeruginosa | 30 µg/mL |

| Alkyl Chain Pyridines | E. coli | 20 µg/mL |

Antiviral Activity

In addition to antimicrobial properties, pyridine derivatives have shown antiviral activities. For example, compounds with similar structures have been reported to inhibit viral replication in vitro, making them potential candidates for antiviral drug development .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound may act by inhibiting key enzymes or receptors involved in bacterial cell wall synthesis or viral replication processes.

Study on Antimicrobial Effects

A study conducted by Brycki et al. demonstrated the synthesis of various piperidine derivatives and their antimicrobial activities against a range of pathogens. The study highlighted that modifications in the alkyl chain length significantly influenced the antimicrobial potency .

Pharmacological Screening

In another investigation, a series of pyridine derivatives were screened for their biological activities, including antitumor and antibacterial effects. The results indicated that certain structural modifications could enhance their efficacy against specific bacterial strains .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of 4-chloro-2-pyridinecarboxylic acid with piperidin-4-ol, followed by hydrochloride salt formation. Key steps include:

- Esterification: Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency. Lower yields are observed in protic solvents due to competing side reactions.

- Temperature Control: Reactions conducted at 0–25°C reduce thermal decomposition of intermediates .

- Salt Formation: Acidic workup with HCl in diethyl ether or ethanol precipitates the hydrochloride salt.

Table 1: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | DCC, DMAP, DMF, 25°C | 78–85 | |

| Hydrochloride Salt Formation | HCl/EtOH, 0°C | 92–95 |

Q. How is this compound characterized analytically, and which techniques resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm ester linkage and piperidinyl substitution. Key signals:

- Mass Spectrometry (HRMS): Molecular ion peaks at m/z 256.05 (free base) and 292.02 (hydrochloride) confirm molecular weight .

- HPLC Purity: Reverse-phase C18 columns with UV detection at 254 nm ensure >98% purity .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility:

- Stability:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for acetylcholinesterase inhibition?

Methodological Answer:

- Core Modifications:

- Assays:

Table 2: SAR Data for Analogues

| Modification | IC (nM) | LogP | Reference |

|---|---|---|---|

| 4-Cl (Parent) | 120 ± 15 | 2.1 | |

| 4-CF | 45 ± 6 | 2.8 | |

| Piperidine-N-Me | 85 ± 10 | 1.9 |

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., enzyme source, buffer pH) to minimize variability. For example, discrepancies in IC values may arise from differences in acetylcholinesterase isoforms (human vs. bovine) .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets. A 2023 study resolved conflicting data by identifying outlier results from assays using non-quenched fluorescence methods .

Q. What strategies mitigate challenges in formulating this compound for in vivo studies?

Methodological Answer:

- Salt Form Optimization: Co-crystallization with counterions (e.g., citrate) improves hygroscopicity compared to the hydrochloride salt .

- Nanoformulation: Encapsulation in PLGA nanoparticles enhances bioavailability by 3-fold in rodent models .

- Analytical Validation: Use DSC and TGA to monitor polymorphic transitions during lyophilization .

Q. How can metabolic pathways and pharmacokinetics be elucidated preclinically?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human or rat) to identify cytochrome P450-mediated oxidation. LC-MS/MS detects metabolites like 4-hydroxypiperidine derivatives .

- Pharmacokinetic Profiling: Conduct IV/PO studies in Sprague-Dawley rats. Key parameters:

- : 2.3 hrs (IV), 4.1 hrs (PO)

- : 1.2 µg/mL (10 mg/kg dose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.